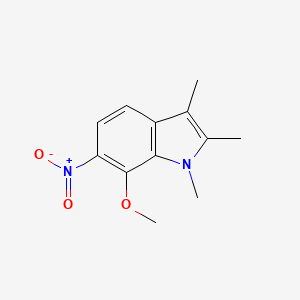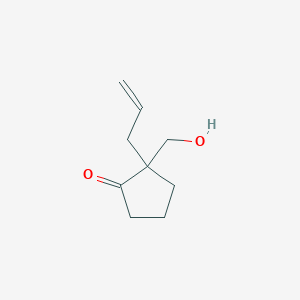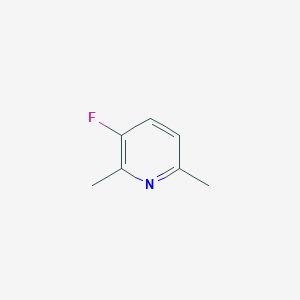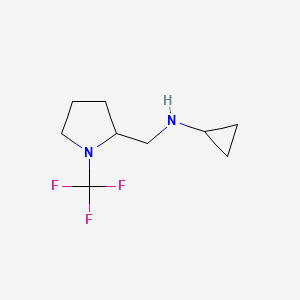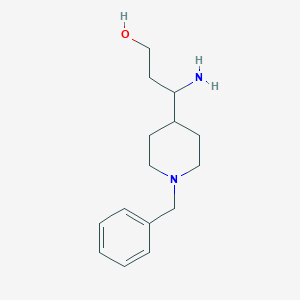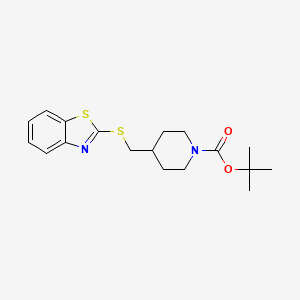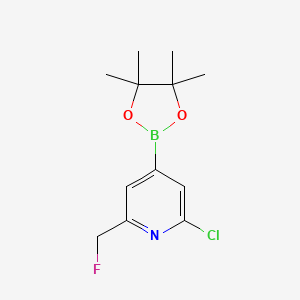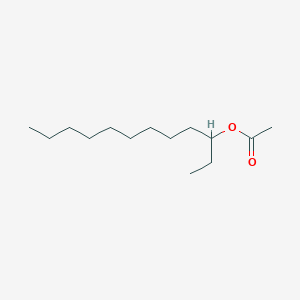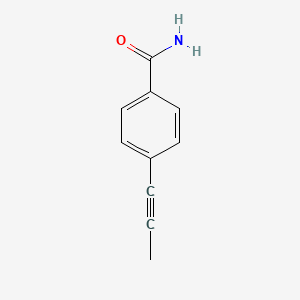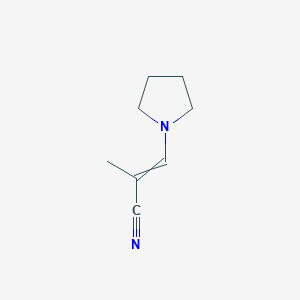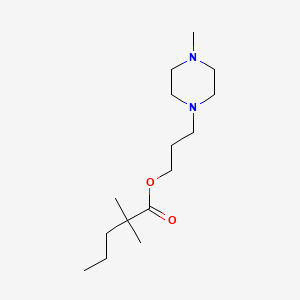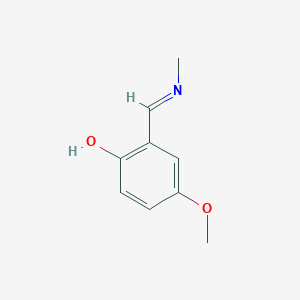
4-Methoxy-2-((methylimino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- is an organic compound with a complex structure that includes a phenol group, a methoxy group, and an imine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- typically involves the reaction of 4-methoxyphenol with a suitable aldehyde or ketone in the presence of a catalyst to form the imine group. Commonly used catalysts include acids or bases that facilitate the nucleophilic addition of the amine to the carbonyl compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Aplicaciones Científicas De Investigación
Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- can be compared with similar compounds such as:
- Phenol, 4-ethyl-2-methoxy-
- Phenol, 2-methoxy-4-(methoxymethyl)-
- Phenol, 4-(ethoxymethyl)-
Uniqueness: The presence of the imine group in Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activities that are not observed in its analogs.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
4-methoxy-2-(methyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO2/c1-10-6-7-5-8(12-2)3-4-9(7)11/h3-6,11H,1-2H3 |
Clave InChI |
HYXJNHGBERHLLA-UHFFFAOYSA-N |
SMILES canónico |
CN=CC1=C(C=CC(=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



